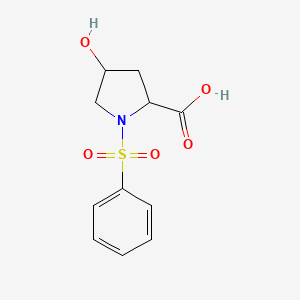

1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a benzenesulfonyl group, a pyrrolidine ring, and a carboxylic acid group . The benzenesulfonyl group is an organosulfur compound with the formula C6H5SO2 . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The carboxylic acid group (-COOH) is a common functional group in organic chemistry.

Molecular Structure Analysis

The molecular structure of “1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid” can be deduced from its name. It contains a benzenesulfonyl group attached to a pyrrolidine ring at the 1-position. The 4-position of the pyrrolidine ring is substituted with a hydroxyl group (-OH), and the 2-position is substituted with a carboxylic acid group (-COOH). The exact 3D structure would require further analysis, such as X-ray crystallography .Chemical Reactions Analysis

Benzenesulfonyl compounds typically react with compounds containing reactive N-H and O-H bonds . They are mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . The specific reactions that “1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid” would undergo depend on the reaction conditions and the other reactants present.Wissenschaftliche Forschungsanwendungen

Human Neutrophil Elastase (hNE) Inhibitors

This compound, being a derivative of benzenesulfonic acid, can be synthesized and evaluated as competitive inhibitors of hNE . hNE is a serine proteinase that plays a crucial role in the immune response. Inhibitors of hNE can potentially be used for the treatment of Acute Respiratory Distress Syndrome (ARDS), a condition often seen in severe COVID-19 patients .

Fluorescent Probes

The compound could potentially be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, and non-toxic, making them ideal for detection in biomedical research, environmental monitoring, and food safety . The unique optical properties and high sensitivity of fluorescent probes have led to their wide application in various fields .

Materials Science and Nanotechnology

The synthesis and characterization techniques of organic small molecule fluorescent probes, which could potentially include this compound, can also be applied in materials science and nanotechnology . Probes can be used to study the properties of nanomaterials and surfaces, providing new methods for material characterization .

Drug Discovery

Given its potential as an hNE inhibitor, this compound could be of interest in drug discovery, particularly for conditions related to inflammation or infection where hNE plays a significant role .

Biochemical Research

As a derivative of benzenesulfonic acid, this compound could be used in biochemical research, particularly in studies related to the function and inhibition of enzymes like hNE .

Environmental Monitoring

As mentioned earlier, the compound could be used in the design of fluorescent probes, which have applications in environmental monitoring . These probes could potentially be used to detect and monitor the presence of specific chemicals or pollutants in the environment .

Wirkmechanismus

Target of Action

Benzenesulfonic acid derivatives have been reported to inhibit human neutrophil elastase (hne), a serine protease involved in the degradation of proteins .

Mode of Action

These compounds may interact with their targets through the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Given its potential role as an hne inhibitor, it may influence pathways related to protein degradation and inflammation .

Pharmacokinetics

Benzenesulfonic acid, a related compound, is known to be highly water-soluble , which could influence the bioavailability of this compound.

Result of Action

If it acts as an hne inhibitor, it could potentially reduce protein degradation and modulate inflammatory responses .

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-8-6-10(11(14)15)12(7-8)18(16,17)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJVNTOKMOUOMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Ethoxy-2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2931001.png)

![[1-(6-Methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2931004.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2931005.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2931011.png)

![{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2931014.png)

![1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2931015.png)

![N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2931017.png)

![ethyl 3-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2931018.png)